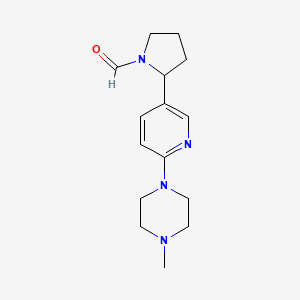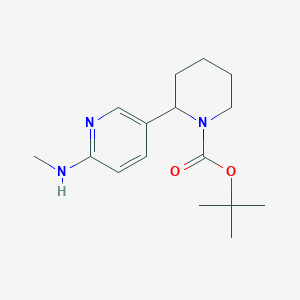
3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate is a chemical compound with the molecular formula C_20H_42O_5. It is known for its unique structure, which includes multiple ether linkages and an acetate group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate typically involves the reaction of 3,6,9,12-Tetraoxaoctacosan-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often require catalysts like sulfuric acid (H_2SO_4) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in the study of biological membranes and as a surfactant in biochemical assays.
Industry: The compound is used in the production of cosmetics, detergents, and other personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate involves its interaction with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with other molecules, affecting their solubility and stability. In drug delivery systems, it enhances the bioavailability of hydrophobic drugs by forming micelles that encapsulate the drug molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12-Tetraoxatetracosan-1-ol: Similar in structure but lacks the acetate group.
3,6,9,12-Tetraoxapentacosan-1-ol: Another similar compound with a different chain length.
Uniqueness
3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate is unique due to its specific combination of ether linkages and an acetate group, which imparts distinct chemical properties. This uniqueness makes it valuable in various applications, particularly in the fields of chemistry and medicine.
Propriétés
Numéro CAS |
93385-03-6 |
|---|---|
Formule moléculaire |
C27H54O6 |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
2-[2-[2-(2-hexadecoxypropoxy)ethoxy]ethoxy]ethyl acetate |
InChI |
InChI=1S/C27H54O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32-26(2)25-31-22-21-29-19-20-30-23-24-33-27(3)28/h26H,4-25H2,1-3H3 |
Clé InChI |
DTWLQQWJHSNQKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(C)COCCOCCOCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7,7-Difluoro-2-azaspiro[3.5]nonan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11815092.png)

![7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone](/img/structure/B11815102.png)
![2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate](/img/structure/B11815104.png)
![(3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid](/img/structure/B11815106.png)

![4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B11815121.png)







